molecular formula C8H10O B13909936 3-(2-Furyl)-2-methyl-1-propene

3-(2-Furyl)-2-methyl-1-propene

Cat. No.: B13909936
M. Wt: 122.16 g/mol
InChI Key: WPEKAXCBWQYAQJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)-2-methyl-1-propene is an organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a furan ring substituted with a methyl group and a propene chain. It is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-2-methyl-1-propene typically involves the reaction of furfural with acetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic conversion of biomass-derived furfurals. This method is considered sustainable and environmentally friendly, as it utilizes renewable resources. The process involves the catalytic dehydration of furfuryl alcohol, followed by selective hydrogenation to produce the target compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions on the furan ring.

Major Products Formed

Scientific Research Applications

3-(2-Furyl)-2-methyl-1-propene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)acrylic acid
  • Furfuryl alcohol
  • 2,5-Furandicarboxylic acid

Uniqueness

3-(2-Furyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its combination of a furan ring with a propene chain makes it a versatile intermediate for various chemical transformations and applications .

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)furan

InChI

InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-5H,1,6H2,2H3

InChI Key

WPEKAXCBWQYAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC=CO1

Origin of Product

United States

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